molecular formula C9H6N2O3 B13320635 3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

Cat. No.: B13320635
M. Wt: 190.16 g/mol
InChI Key: KMEGNXUKGNFBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1824623-49-5) is a high-value chemical building block, also known as a 7-azaindole derivative, with a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol . This multifunctional heterocyclic compound is designed for pharmaceutical research and development, serving as a critical precursor in the synthesis of novel therapeutic agents. Its primary research value lies in the development of kinase inhibitors, which are pivotal in several disease pathways. The compound's unique structure, featuring both a formyl and a carboxylic acid functional group, allows researchers to efficiently synthesize complex molecules targeting promising drug targets. Specifically, this scaffold has been successfully utilized in the synthesis of potent pyrrolo[2,3-b]pyridine derivatives that inhibit Adaptor Associated Kinase 1 (AAK1), a host kinase identified as a promising target for broad-spectrum antiviral drugs . Compounds based on this core structure have demonstrated activity against viruses such as dengue and Ebola . Furthermore, closely related 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been explored as potent and orally efficacious immunomodulators targeting Janus Kinase 3 (JAK3), indicating the high utility of this chemical scaffold in immunology and transplant rejection research . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-4-6-3-11-8-7(6)1-5(2-10-8)9(13)14/h1-4H,(H,10,11)(H,13,14)

InChI Key

KMEGNXUKGNFBKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C=O)C(=O)O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

An efficient method for preparing 6-azaindoles bearing a 3-formyl group involves Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines.

  • Add phosphorus oxychloride (POCl3) dropwise to dimethylformamide (DMF) and stir the mixture for 15 minutes at room temperature.
  • Add the corresponding aminomethylpyridine to the resulting solution and continue stirring for 48 hours at room temperature.
  • Filter off the formed precipitate and wash with acetonitrile.
  • Dissolve the precipitate in water and neutralize with a potassium carbonate (K2CO3) solution to pH 10.
  • Filter off the solid, wash with water, and dry to obtain the title product.

Synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehydes

1H-pyrrolo[2,3-c]pyridine-3-carbaldehydes can be used as a starting material to produce the target compound.

  • Add phosphorus oxychloride dropwise to DMF and stir the mixture for 15 minutes at room temperature.
  • Add the corresponding aminomethylpyridine to the resulting solution and continue stirring for 48 hours at room temperature.
  • Filter off the formed precipitate and wash with acetonitrile.
  • Dissolve the precipitate in water and neutralize with a K2CO3 solution to pH 10.
  • Extract the mixture with ethyl acetate (2 × 10 mL), wash the organic layer with brine, dry over sodium sulfate, and evaporate in vacuo to furnish the title product.

Synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (13)

To synthesize 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (13) from aldehyde 3a:

  • Add a solution of potassium permanganate (KMnO4) in water to a solution of aldehyde 3a in acetone.
  • Stir the resulting mixture for 5 hours at room temperature.
  • Evaporate the acetone, filter the residue, and acidify the filtrate to pH 2.
  • Evaporate the resulting solution to dryness to yield the target product.

Multistep Synthesis

  • React 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50 °C to obtain compounds 3a–3k in 45–60% yield.
  • Subject compounds 3a–3k to a reduction reaction in the presence of acetonitrile under triethylsilane and trifluoroacetic acid catalysis at reflux to furnish compounds 4a–4l in 46–80% yield.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: 3-Carboxy-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid.

    Reduction: 3-Hydroxymethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). The compound inhibits the activation of FGFR signaling pathways, which play a crucial role in cell proliferation, migration, and survival. By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) and inhibit the growth and spread of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[2,3-b]pyridine Core

The following table compares key derivatives of pyrrolo[2,3-b]pyridine-5-carboxylic acid:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3-Formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Formyl (C3), COOH (C5) C₁₀H₈N₂O₃ 204.18 High reactivity (formyl); potential kinase inhibitor intermediate
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Cl (C4), COOH (C5) C₈H₅ClN₂O₂ 204.59 Electron-withdrawing Cl enhances stability; antimicrobial applications
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CH₃ (C6), COOH (C5) C₉H₈N₂O₂ 188.17 Increased lipophilicity; potential CNS-targeting agent
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Cl (C5), COOH (C3) C₈H₅ClN₂O₂ 204.59 Altered substitution pattern may affect binding affinity
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Br (C3), COOCH₃ (C5) C₉H₇BrN₂O₂ 255.07 Bromine enables cross-coupling reactions; ester improves membrane permeability
Key Observations:
  • Electron-withdrawing groups (e.g., Cl, Br) increase stability and alter electronic properties, while electron-donating groups (e.g., CH₃) enhance lipophilicity .
  • Ester derivatives (e.g., methyl ester) are often synthetic intermediates, improving solubility in organic solvents for further modifications .

Bioisosteric Analogues: Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines replace the pyrrole ring with a thiophene, altering electronic properties and biological activity:

Compound Class Core Structure Key Features Applications References
Pyrrolo[2,3-b]pyridines Nitrogen-containing Polar, hydrogen-bonding capability Kinase inhibitors, antiviral agents
Thieno[2,3-b]pyridines Sulfur-containing Reduced polarity; enhanced aromatic stability Antibacterials, smooth muscle relaxants
Example:
  • 4-Oxothieno[2,3-b]pyridine-5-carboxylic acid (bioisostere of fluoroquinolones) exhibits potent antibacterial activity by mimicking the DNA gyrase-binding motif of ciprofloxacin .
Reactivity:
  • The formyl group in 3-formyl derivatives enables nucleophilic additions (e.g., formation of hydrazones or Schiff bases), making it valuable for medicinal chemistry .
  • Chloro/bromo substituents facilitate Suzuki-Miyaura or Buchwald-Hartwig couplings for structural diversification .

Biological Activity

3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyridine family, characterized by its unique structure which includes a formyl group at the 3-position and a carboxylic acid group at the 5-position of the pyrrolo[2,3-B]pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

PropertyValue
Molecular FormulaC₉H₆N₂O₃
Molecular Weight190.16 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H6N2O3/c12-4-6-3-11-8-7(6)1-5(2-10-8)9(13)14/h1-4H,(H,10,11)(H,13,14)
SMILESC1=C(C=NC2=C1C(=CN2)C=O)C(=O)O

The primary mechanism of action for this compound involves its interaction with FGFRs. By inhibiting FGFR signaling pathways, this compound can induce apoptosis in cancer cells and inhibit their proliferation and migration. The inhibition of these pathways is crucial for the development of targeted cancer therapies.

Anticancer Activity

Research indicates that derivatives of 3-formyl-1H-pyrrolo[2,3-B]pyridine have shown significant anticancer properties. For instance, one study reported that a related compound exhibited IC50 values against FGFRs of 7 nM for FGFR1 and 9 nM for FGFR2, demonstrating potent inhibitory effects on breast cancer cell proliferation and inducing apoptosis .

Antimicrobial Activity

Pyrrolo derivatives have also been evaluated for their antimicrobial properties. Compounds similar to 3-formyl-1H-pyrrolo[2,3-B]pyridine have shown efficacy against various strains of bacteria and viruses, indicating potential applications in infectious disease treatment .

Case Studies

  • Breast Cancer Study : A derivative of 3-formyl-1H-pyrrolo[2,3-B]pyridine was tested against breast cancer cell lines (4T1). The results indicated significant inhibition of cell proliferation and migration, with apoptosis being induced at low concentrations .
  • Diabetes Model : In vivo experiments using related pyrrolo compounds demonstrated a marked increase in insulin sensitivity in mouse models. These findings suggest that further research into the antidiabetic properties of 3-formyl derivatives could be promising .

Q & A

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Answer :
  • Low regioselectivity : Use directing groups (e.g., nitro at position 4) to control formylation .
  • Scale-up issues : Replace batch reactors with flow chemistry (residence time: 20 min, 80°C) for consistent yields .

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